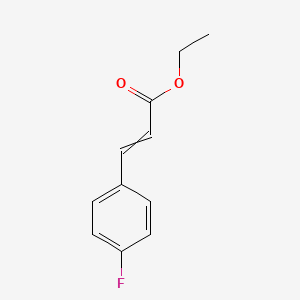
ethyl (2E)-3-(4-fluorophenyl)acrylate
Descripción general
Descripción
ethyl (2E)-3-(4-fluorophenyl)acrylate is an organic compound with the molecular formula C11H11FO2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom at the para position. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ethyl (2E)-3-(4-fluorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 4-fluorocinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid or an ion exchange resin . The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 3-(4-fluorophenyl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or ion exchange resins are used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
ethyl (2E)-3-(4-fluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluorocinnamic acid.
Reduction: Reduction of the double bond can yield ethyl 3-(4-fluorophenyl)propanoate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-Fluorocinnamic acid.
Reduction: Ethyl 3-(4-fluorophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ethyl (2E)-3-(4-fluorophenyl)acrylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of ethyl 3-(4-fluorophenyl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The fluorine atom enhances the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions . The compound’s double bond and ester functional group also play crucial roles in its reactivity and interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a methoxy group instead of a fluorine atom.
Ethyl 3-(4-bromophenyl)prop-2-enoate: Contains a bromine atom instead of fluorine.
Ethyl 3-(4-chlorophenyl)prop-2-enoate: Contains a chlorine atom instead of fluorine.
Uniqueness
ethyl (2E)-3-(4-fluorophenyl)acrylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity in biological systems. The fluorine atom’s high electronegativity and small size allow for strong interactions with target proteins, making this compound particularly valuable in medicinal chemistry .
Propiedades
Fórmula molecular |
C11H11FO2 |
|---|---|
Peso molecular |
194.2 g/mol |
Nombre IUPAC |
ethyl 3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3 |
Clave InChI |
UNAXNPTZJKKUGO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)F |
SMILES canónico |
CCOC(=O)C=CC1=CC=C(C=C1)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













